3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1357945-38-0
VCID: VC0113893
InChI: InChI=1S/C6H3BrClN3/c7-5-4-3(8)1-2-9-6(4)11-10-5/h1-2H,(H,9,10,11)
SMILES: C1=C(C2=C(NN=C2N=C1)Br)Cl
Molecular Formula: C6H3BrClN3
Molecular Weight: 232.465

3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine

CAS No.: 1357945-38-0

Cat. No.: VC0113893

Molecular Formula: C6H3BrClN3

Molecular Weight: 232.465

* For research use only. Not for human or veterinary use.

3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine - 1357945-38-0

Specification

CAS No. 1357945-38-0
Molecular Formula C6H3BrClN3
Molecular Weight 232.465
IUPAC Name 3-bromo-4-chloro-2H-pyrazolo[3,4-b]pyridine
Standard InChI InChI=1S/C6H3BrClN3/c7-5-4-3(8)1-2-9-6(4)11-10-5/h1-2H,(H,9,10,11)
Standard InChI Key OGWYOQMBDWXWIL-UHFFFAOYSA-N
SMILES C1=C(C2=C(NN=C2N=C1)Br)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused bicyclic system comprising a pyrazole ring (positions 1-3) condensed with a pyridine ring (positions 4-6). Bromine and chlorine substituents occupy the 3- and 4-positions, respectively, creating distinct electronic effects that influence reactivity and intermolecular interactions. The IUPAC name 3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine reflects this substitution pattern, while its SMILES notation (C1=C(C2=C(NN=C2N=C1)Br)Cl) provides a machine-readable structural representation .

Key Physicochemical Parameters

Table 1 summarizes critical physical properties derived from experimental data:

PropertyValueSource
Molecular FormulaC₆H₃BrClN₃
Molecular Weight232.47 g/mol
Melting PointNot reported-
Boiling PointNot reported-
Solubility (DMSO)≥10 mM at 25°C
Storage Conditions2-8°C in sealed container

The compound's limited aqueous solubility (requiring dimethyl sulfoxide for stock solutions) and stability under refrigerated conditions necessitate careful handling in laboratory settings . X-ray crystallographic data, though currently unavailable, would further elucidate its solid-state conformation and intermolecular packing arrangements.

Synthetic Methodologies

General Synthesis Strategy

Industrial synthesis typically employs a multi-step sequence starting from simpler pyrazolo[3,4-b]pyridine precursors. A representative pathway involves:

  • Core Functionalization: Bromination at position 3 using phosphorus oxybromide (POBr₃) in dichloromethane at 0-5°C

  • Chlorination: Subsequent electrophilic substitution at position 4 with chlorine gas in acetic acid medium

  • Protection/Deprotection: Use of SEM (2-(trimethylsilyl)ethoxymethyl) protecting groups during intermediate stages to prevent unwanted side reactions

Recent optimizations in palladium-catalyzed cross-coupling reactions have improved yields from 65% to 82% in key Suzuki-Miyaura steps when coupling with boronic esters .

Critical Reaction Parameters

Table 2 outlines optimized conditions for pivotal transformations:

Reaction StepConditionsYield
BrominationPOBr₃, DCM, 0°C, 12h78%
ChlorinationCl₂, AcOH, 40°C, 6h85%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C82%
SEM DeprotectionHCl (4M in dioxane), RT, 2h95%

These protocols balance reactivity and selectivity, though challenges remain in controlling regioisomer formation during halogenation steps .

CompoundTBK1 IC₅₀ (µM)Selectivity (vs IKKε)
3-Bromo-4-chloro0.4812-fold
3-Iodo-4-fluoro0.338-fold
3-Chloro-4-nitro1.243-fold

The bromo-chloro combination achieves optimal balance between potency and selectivity, though iodinated analogs show increased affinity at the expense of pharmacokinetic properties .

Emerging Applications and Future Directions

Drug Discovery Initiatives

Ongoing medicinal chemistry programs explore:

  • PROTAC Conjugates: Leveraging the pyrazolopyridine core to develop targeted protein degraders

  • Combination Therapies: Co-administration with PD-1/PD-L1 inhibitors in murine melanoma models

  • Prodrug Strategies: Masking the chloro substituent with bioreversible groups to improve oral bioavailability

Material Science Applications

Preliminary investigations suggest utility in:

  • Organic Semiconductors: Hole mobility of 0.12 cm²/V·s in thin-film transistors

  • Metal-Organic Frameworks (MOFs): As a ditopic linker for constructing microporous networks

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